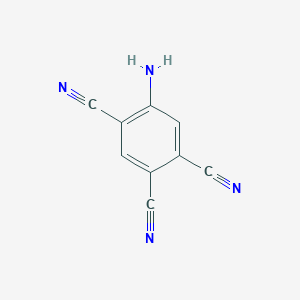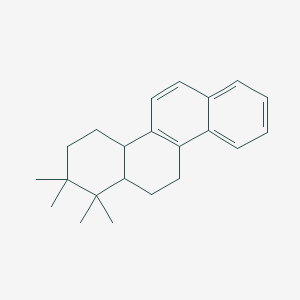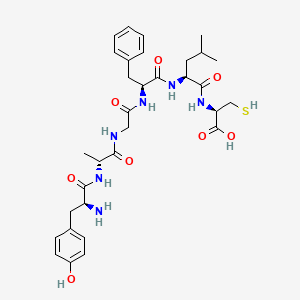
5-Aminobenzene-1,2,4-tricarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Aminobenzene-1,2,4-tricarbonitrile is an organic compound with the molecular formula C9H4N4 It is a derivative of benzene, where three cyano groups (–CN) and one amino group (–NH2) are attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Aminobenzene-1,2,4-tricarbonitrile can be synthesized through several methods. One common approach involves the reaction of malononitrile with aromatic amines under specific conditions. For example, the dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-Aminobenzene-1,2,4-tricarbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or sodium amide can be used under high-temperature conditions.
Electrophilic Aromatic Substitution: Reagents like nitric acid and sulfuric acid are commonly used for nitration and sulfonation reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro derivatives, while sulfonation can produce sulfonic acid derivatives.
Applications De Recherche Scientifique
5-Aminobenzene-1,2,4-tricarbonitrile has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Aminobenzene-1,2,4-tricarbonitrile involves its interaction with various molecular targets. The amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The cyano groups can act as electron-withdrawing groups, affecting the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene-1,2,4-tricarbonitrile: Similar structure but lacks the amino group.
1,2,4,5-Tetraaminobenzene: Contains four amino groups instead of one.
Uniqueness
5-Aminobenzene-1,2,4-tricarbonitrile is unique due to the presence of both amino and cyano groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .
Propriétés
Numéro CAS |
105465-33-6 |
|---|---|
Formule moléculaire |
C9H4N4 |
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
5-aminobenzene-1,2,4-tricarbonitrile |
InChI |
InChI=1S/C9H4N4/c10-3-6-1-8(5-12)9(13)2-7(6)4-11/h1-2H,13H2 |
Clé InChI |
XFQMCZRODMFOOO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1C#N)N)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Nitro-4-{1-[(propan-2-yl)oxy]ethenyl}benzene](/img/structure/B14316455.png)
![2-Phenyl-6,7,8,9-tetrahydrocycloocta[b]pyridin-10(5H)-one](/img/structure/B14316467.png)
![1-(Decyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14316474.png)



![Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide](/img/structure/B14316495.png)


![6,7-Dimethyl-1,4,9,12-tetraoxadispiro[4.2.4~8~.2~5~]tetradecane](/img/structure/B14316519.png)
![[(5-Amino-2-chlorophenyl)sulfanyl]acetic acid](/img/structure/B14316527.png)


